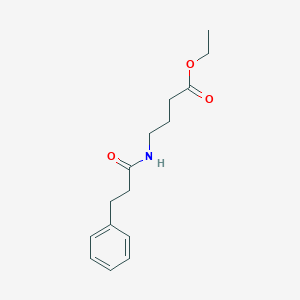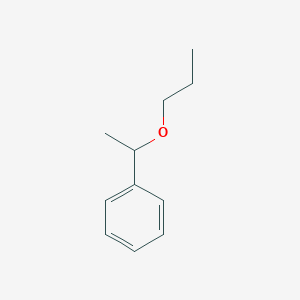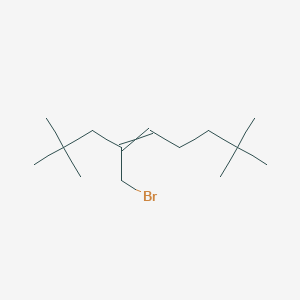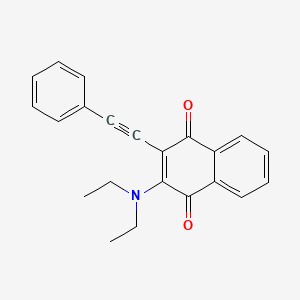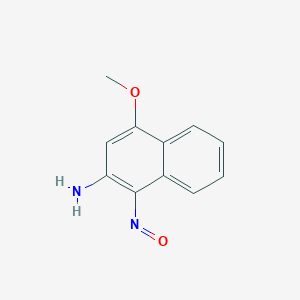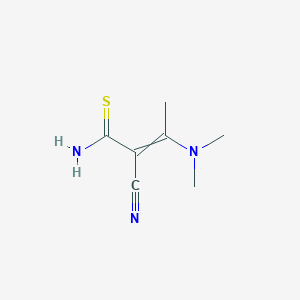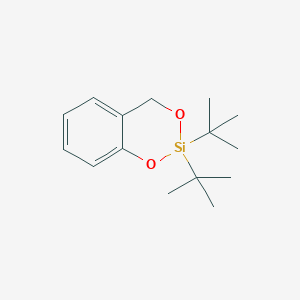
Benzenemethanol, 2-hydroxy, DTBS
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
. This compound is characterized by the presence of a hydroxyl group attached to the benzene ring, making it a phenolic derivative. The DTBS group refers to a tert-butyldimethylsilyl (TBS) protecting group, which is commonly used in organic synthesis to protect hydroxyl groups from unwanted reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzenemethanol, 2-hydroxy, DTBS typically involves the protection of the hydroxyl group in 2-hydroxybenzenemethanol using tert-butyldimethylsilyl chloride (TBSCl) in the presence of a base such as imidazole or pyridine. The reaction is carried out in an aprotic solvent like dichloromethane (DCM) at room temperature. The general reaction scheme is as follows:
2-Hydroxybenzenemethanol+TBSCl+Base→Benzenemethanol, 2-hydroxy, DTBS+HCl
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Benzenemethanol, 2-hydroxy, DTBS undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The compound can be reduced to form benzyl alcohol derivatives.
Substitution: The hydroxyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or sodium methoxide (NaOMe).
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Benzyl alcohol derivatives.
Substitution: Various substituted phenolic compounds.
Applications De Recherche Scientifique
Benzenemethanol, 2-hydroxy, DTBS has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of benzenemethanol, 2-hydroxy, DTBS involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The TBS protecting group can be selectively removed under acidic conditions, allowing for controlled release of the active hydroxyl group.
Comparaison Avec Des Composés Similaires
Benzenemethanol, 2-hydroxy, DTBS can be compared with other phenolic compounds and silyl-protected derivatives:
Phenol: Lacks the TBS protecting group, making it more reactive.
Benzyl Alcohol: Similar structure but without the hydroxyl group on the benzene ring.
TBS-Protected Alcohols: Share the TBS protecting group but differ in the core structure.
These comparisons highlight the unique combination of reactivity and stability provided by the TBS protecting group in this compound.
Propriétés
Numéro CAS |
91531-10-1 |
|---|---|
Formule moléculaire |
C15H24O2Si |
Poids moléculaire |
264.43 g/mol |
Nom IUPAC |
2,2-ditert-butyl-4H-1,3,2-benzodioxasiline |
InChI |
InChI=1S/C15H24O2Si/c1-14(2,3)18(15(4,5)6)16-11-12-9-7-8-10-13(12)17-18/h7-10H,11H2,1-6H3 |
Clé InChI |
ABEDQTTVYRPSRV-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)[Si]1(OCC2=CC=CC=C2O1)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


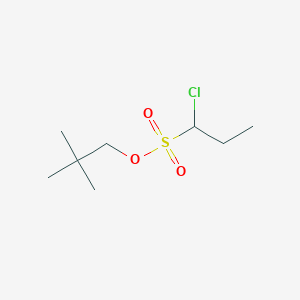

![5,7,7-Trimethyl-2-pentyl-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidine](/img/structure/B14372506.png)
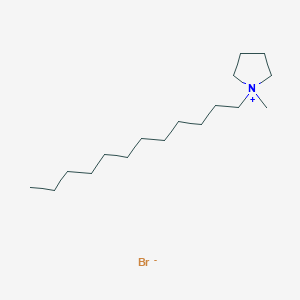

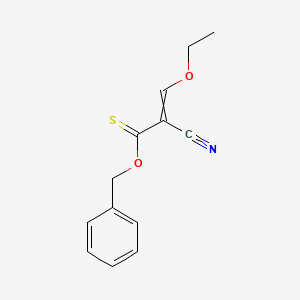
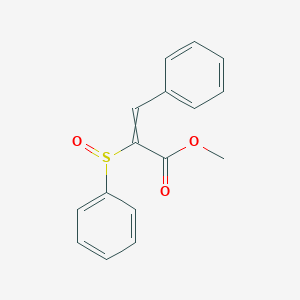
![2-(2-Aminophenyl)-6-methylidenebicyclo[3.2.1]octan-2-ol](/img/structure/B14372523.png)
